Prunol;Urson;Malol

Description

Overview of Pentacyclic Triterpenoids in Natural Product Chemistry

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, comprising a scaffold of 30 carbon atoms arranged in five rings. mdpi.comnih.gov These compounds are secondary metabolites found widely in the plant kingdom, as well as in fungi and marine organisms. numberanalytics.commdpi.com Triterpenoids are synthesized from isoprene (B109036) units and are classified based on the number of rings in their structure, with tetracyclic and pentacyclic being the most common. rsc.org

Pentacyclic triterpenoids are further categorized into several main classes based on their skeletal structure, including lupane, oleanane (B1240867), and ursane (B1242777) types. mdpi.comnih.gov These compounds are of significant interest in natural product chemistry due to their wide range of biological activities. rsc.org They often exist in plants in their free form or as glycosides or esters. rsc.org

Historical Context of Ursolic Acid (Prunol, Urson, Malol) Research and Discovery

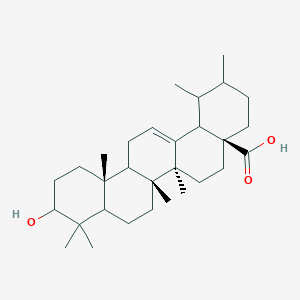

Ursolic acid, also known by the names Prunol, Urson, and Malol, was first identified in 1920 from the waxy coatings of apples. wikipedia.orgfrontiersin.orgnih.gov It is a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₄₈O₃. frontiersin.orgontosight.ai Since its initial discovery, ursolic acid has been isolated from a vast array of plant sources, including fruits, herbs, and spices. wikipedia.orgfrontiersin.org The names Prunol, Urson, and Malol are less common synonyms for ursolic acid. ontosight.aiebi.ac.uk

Classification and Structural Characteristics within the Ursane Framework

Ursolic acid belongs to the ursane-type of pentacyclic triterpenoids. mdpi.comrsc.org The ursane skeleton is characterized by a 6-6-6-6-6 ring arrangement. preprints.org The key structural feature that distinguishes the ursane type from the isomeric oleanane type is the position of a methyl group on the E-ring; in the ursane skeleton, the CH₃-29 group is located at C19, whereas in the oleanane skeleton, it is at C20. nih.gov Ursane-type triterpenoids, also referred to as α-amyrin type, are derived from the precursor α-amyrin. rsc.org The structural diversity within this class is achieved through modifications such as glycosylation, acylation, and redox reactions. rsc.org Ursolic acid itself is an oxidation product of α-amyrin at the C-28 position. rsc.org

Chemical Profile of Ursolic Acid (Prunol, Urson, Malol)

Physicochemical Properties

Ursolic acid is a white, amorphous powder. nih.gov It is characterized as a hydrophobic compound with poor water solubility but is soluble in organic solvents like ethanol (B145695) and methanol (B129727). frontiersin.orgontosight.ai

Table 1: Physicochemical Properties of Ursolic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₄₈O₃ |

| Molecular Weight | 456.7 g/mol |

| Appearance | White amorphous powder |

| Solubility | Poorly soluble in water, soluble in ethanol and methanol |

| CAS Number | 77-52-1 |

Spectroscopic Data

The structure of ursolic acid and its derivatives is elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H-NMR spectra of ursolic acid typically show signals for five tertiary methyl groups, a secondary methyl group, and various methine and methylene (B1212753) protons. mdpi.com The ¹³C-NMR spectrum reveals 30 carbon signals, which can be further classified by DEPT and HSQC experiments into methyls, methylenes, methines, and quaternary carbons, including a carboxyl group. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of ursolic acid shows characteristic absorption bands for a hydroxyl group (νmax around 3458 cm⁻¹), C-H stretching (around 2943 cm⁻¹), and a carbonyl group from the carboxylic acid (around 1732 cm⁻¹). nih.gov

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of ursolic acid and its derivatives. nih.gov

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |

InChI Key |

WCGUUGGRBIKTOS-YKKLBAJLSA-N |

Isomeric SMILES |

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution

Botanical Sources and Distribution Across Plant Families

Ursolic acid is ubiquitous in the plant world, with significant concentrations found in several major plant families. mdpi.com Its synthesis is a known characteristic of the Lamiaceae, Rosaceae, Ericaceae, Asteraceae, Myrtaceae, Oleaceae, Rubiaceae, Saxifragaceae, and Verbenaceae families, among others. mdpi.comnih.gov

Occurrence in Fruits and Their Epicardial Waxes

A substantial amount of ursolic acid is located in the waxy outer layer, or epicuticular wax, of many fruits. nih.govwikipedia.orgresearchgate.net This is particularly true for fruits within the Rosaceae family, such as apples, pears, quinces, peaches, and prunes. wikipedia.orgmdpi.comresearchgate.netresearchgate.net Apple peels, for instance, are a well-documented and rich source of ursolic acid and its related compounds. wikipedia.orgnih.gov The compound is also found in the skins of grapes and in berries like cranberries, bilberries, and elderberries. wikipedia.orgalzdiscovery.orgatamanchemicals.com The presence of ursolic acid in these epicuticular waxes is not merely incidental; it forms a protective coating. dovepress.com Studies on Eucalyptus globulus fruits have also identified ursolic acid as a main component of their epicuticular wax, where it exists in both free and esterified forms. ua.ptnih.gov

| Fruit | Family | Primary Location |

|---|---|---|

| Apple (Malus domestica) | Rosaceae | Peel, Epicuticular Wax wikipedia.orgnih.gov |

| Pear (Pyrus) | Rosaceae | Peel, Epicuticular Wax mdpi.comresearchgate.net |

| Peach (Prunus persica) | Rosaceae | Peel, Epicuticular Wax mdpi.comresearchgate.net |

| Prune (Prunus domestica) | Rosaceae | Fruit wikipedia.org |

| Cranberry (Vaccinium oxycoccos) | Ericaceae | Fruit wikipedia.orgalzdiscovery.org |

| Grape (Vitis vinifera) | Vitaceae | Skin alzdiscovery.orgquora.com |

Presence in Medicinal Herbs and Spices

Ursolic acid is prevalent in a wide array of herbs and spices, particularly within the Lamiaceae family. frontiersin.org Notable examples include rosemary (Rosmarinus officinalis), thyme (Thymus vulgaris), sage (Salvia officinalis), oregano (Origanum vulgare), peppermint (Mentha piperita), lavender (Lavandula angustifolia), and basil, including holy basil (Ocimum sanctum). wikipedia.orgalzdiscovery.orgfrontiersin.orgcaringsunshine.com These plants have been used for centuries in traditional medicine, and modern research has identified ursolic acid as a key bioactive constituent. nih.govcaringsunshine.com For example, the anti-inflammatory activity of sage leaves has been attributed to their ursolic acid content. nih.govresearchgate.net

| Herb/Spice | Family | Reference |

|---|---|---|

| Rosemary (Rosmarinus officinalis) | Lamiaceae | wikipedia.orgfrontiersin.org |

| Sage (Salvia officinalis) | Lamiaceae | alzdiscovery.orgfrontiersin.org |

| Thyme (Thymus vulgaris) | Lamiaceae | wikipedia.orgalzdiscovery.org |

| Oregano (Origanum vulgare) | Lamiaceae | nih.govwikipedia.org |

| Holy Basil (Ocimum sanctum) | Lamiaceae | wikipedia.orgalzdiscovery.org |

| Peppermint (Mentha piperita) | Lamiaceae | wikipedia.orgopensciencepublications.com |

| Lavender (Lavandula angustifolia) | Lamiaceae | nih.govwikipedia.org |

Quantitative Variations in Plant Tissues and Species

The concentration of ursolic acid varies significantly not only between different plant species but also within the various tissues of a single plant. mdpi.comfrontiersin.org Generally, the highest concentrations are found in leaves and flowers, with lower amounts in stems and rhizomes. frontiersin.orgresearchgate.net

Research has quantified these variations extensively. For example:

Apples: The peel contains significantly more ursolic acid than the flesh. researchgate.netnih.gov One study found that apple peel can accumulate 3.5 to 4.7 times more triterpene compounds, with ursolic acid being predominant, than the flesh. nih.gov The concentration can range from 3.25 mg/g to 5.84 mg/g in the peel, depending on the apple cultivar and the rootstock it is grown on. nih.gov In some cultivars like 'Red Delicious', the ursolic acid content in the peel extract was measured at 248.02 µg/mL. scielo.brscielo.br

Herbs: Among herbs, rosemary and sage show particularly high levels. alzdiscovery.orgdergipark.org.tr A study of herbs grown in Turkey reported ursolic acid content as high as 7.11% in rosemary and 6.63% in sage. dergipark.org.trdergipark.org.tr In contrast, nettle (Urtica dioica) had a much lower content of 0.20%. dergipark.org.trdergipark.org.tr

Ocimum (Basil) Species: A study of eight Ocimum species found that O. tenuiflorum (holy basil) had the highest content at 2.02%, while O. basilicum var. minimum had the lowest at 0.27%. nih.gov Another study confirmed that ursolic acid content varies among different Ocimum species and even within the same species collected from different geographical locations. wjpsonline.com

Plant Organs: In Eriobotrya japonica (loquat), the sepals contained the highest concentration of ursolic acid (3.65 mg/g), while the petals had the lowest (0.60 mg/g). mdpi.com Similarly, in Plumeria rubra, ursolic acid was detected in the leaves (0.029%) but not in the flowers or stem bark. researchgate.net

| Plant Source | Plant Part | Reported Content (% of dry weight or mg/g) | Reference |

|---|---|---|---|

| Rosemary (Rosmarinus officinalis) | Leaves | 7.11% | dergipark.org.trdergipark.org.tr |

| Sage (Salvia officinalis) | Leaves | 6.63% | dergipark.org.trdergipark.org.tr |

| Apple (Malus domestica 'Galaval') | Peel | up to 5.84 mg/g | nih.gov |

| Holy Basil (Ocimum tenuiflorum) | Leaves | 2.02% | nih.gov |

| Nettle (Urtica dioica) | - | 0.20% | dergipark.org.trdergipark.org.tr |

Ecological and Physiological Roles in Plants

As a secondary metabolite, ursolic acid is not involved in the primary processes of growth and development but plays crucial roles in how plants interact with their environment. Its presence, particularly in surface waxes, points to significant defensive and adaptive functions. mdpi.comdovepress.com

Involvement in Plant Defense Mechanisms Against Biotic Stressors

Ursolic acid serves as a key component of the plant's first line of defense against a variety of biotic threats, including pathogens and herbivores. mdpi.comresearchgate.net Its accumulation in the epicuticular wax creates a physical barrier that can protect against fungal infections. researchgate.netapsnet.org For instance, the waxy layer on olive leaves, which contains related triterpenoids, forms a physical barrier against fungal penetration. researchgate.net Research on apple sooty blotch, a fungal disease, has investigated the role of epicuticular wax components like ursolic acid, suggesting they are part of the plant's protective chemistry. apsnet.org Beyond being a physical deterrent, ursolic acid possesses antimicrobial and insecticidal properties that actively combat these stressors. caringsunshine.com

Contribution to Plant Acclimation to Abiotic Stressors

The compound also plays a vital role in helping plants adapt to non-living, or abiotic, environmental stressors. researchgate.net One of its primary functions in the epicuticular wax is to prevent water loss, a critical adaptation against drought. mdpi.comresearchgate.netdovepress.com

Recent research has explored its role in mitigating other abiotic stresses. A study on rice (Oryza sativa) demonstrated that the application of ursolic acid helped alleviate the negative effects of salinity stress. frontiersin.orgnih.govnih.gov The treated rice plants showed reduced oxidative damage by stimulating the activities of antioxidant enzymes and protecting cell membrane integrity. nih.govnih.gov This suggests that ursolic acid can act as a signaling molecule that triggers defensive and adaptive mechanisms within the plant in response to environmental hardship. frontiersin.orgnih.gov Its ability to modulate nitric oxide production and bolster the plant's oxidative defense machinery appears central to this protective role against stresses like salinity. frontiersin.orgnih.gov

Compound Names

| Common/Synonym Name | Systematic IUPAC Name |

| Ursolic Acid | 3β-Hydroxyurs-12-en-28-oic acid wikipedia.org |

| Prunol | 3β-Hydroxyurs-12-en-28-oic acid wikipedia.org |

| Urson | 3β-Hydroxyurs-12-en-28-oic acid wikipedia.org |

| Malol | 3β-Hydroxyurs-12-en-28-oic acid wikipedia.org |

Allelopathic Effects and Plant-Plant Interactions

Ursolic acid, also known by the synonyms Prunol, Urson, and Malol, is a pentacyclic triterpenoid (B12794562) compound that plays a significant role in the chemical interactions between plants. It functions as an allelochemical, a compound released by a plant that influences the growth, germination, and survival of neighboring plants. Its effects are multifaceted, acting both as a direct growth inhibitor and as a facilitator for other phytotoxic compounds.

Detailed Research Findings

Research has demonstrated that ursolic acid can directly inhibit the growth of various plant species. It is found in the leaves, litter, and surrounding soil of plants known to suppress understory growth, such as Alstonia scholaris. researchgate.netmdpi.com Studies have identified ursolic acid as a major phytotoxic substance responsible for the allelopathic activity of A. scholaris, where it inhibits seed germination, retards root tip growth, and disrupts the functionality of photosystem II (PSII) in nearby weeds. researchgate.netmdpi.com The accumulation of ursolic acid in the soil has been shown to be negatively correlated with the coverage of weed species. researchgate.net

In a study investigating the allelopathic effects of ursolic acid on green gram (Vigna radiata), the compound demonstrated significant inhibitory potential. At a concentration of 2.0 mM, ursolic acid inhibited germination by 70% within 24 hours. researchjournal.co.in The inhibition of both seed germination and subsequent seedling growth was found to be dependent on the concentration of ursolic acid applied. researchjournal.co.in This dose-dependent toxicity affects various morphological aspects, including the length of roots and shoots, leaf area, and the accumulation of biomass. researchjournal.co.in

Furthermore, ursolic acid has a unique role as a natural surfactant or detergent in allelopathic interactions. capes.gov.brnih.gov Many potent allelochemicals, such as certain monoterpenes, are not readily soluble in water, which limits their mobility and effectiveness in the soil environment. Ursolic acid can enhance the solubilization of these water-insoluble lipids through a process called micellization, effectively transporting them to target seeds or seedlings. capes.gov.brnih.gov For instance, in the Florida scrub community, ursolic acid released from plants like Conradina canescens and Calamintha ashei facilitates the allelopathic effects of phytotoxic monoterpenes. capes.gov.br An experiment showed that while the monoterpene epievodone alone had a stimulatory effect on the germination of little bluestem (Schizachyrium scoparium), a mixture of epievodone in a saturated aqueous solution of ursolic acid resulted in strong inhibition of both germination and growth. capes.gov.br

The inhibitory action of ursolic acid is not limited to germination and initial growth. It can also interfere with key physiological processes. For example, it has been shown to disrupt normal cellular functions, which can lead to impaired water uptake and transport, ultimately reducing biomass production and water use efficiency in plants. researchgate.net It also affects the synthesis of photosynthetic pigments and essential macromolecules like starch and soluble proteins in treated plants. researchjournal.co.in

The table below summarizes research findings on the specific inhibitory effects of ursolic acid on various plant species.

Allelopathic Effects of Ursolic Acid on Various Plant Species

| Target Plant Species | Concentration | Observed Allelopathic Effect | Source |

| Vigna radiata (Green Gram) | 2.0 mM | 70% inhibition of seed germination within 24 hours. | researchjournal.co.in |

| Vigna radiata (Green Gram) | 0.5 mM - 2.0 mM | Inhibition of radicle length by 37.5% to 75%. | researchjournal.co.in |

| Bidens pilosa | IC₅₀ = 78.8 µM | 50% inhibition of radicle growth. | researchgate.net |

| Lactuca sativa (Lettuce) | IC₅₀ = 101.6 µM | 50% inhibition of radicle growth. | researchgate.net |

| Schizachyrium scoparium (Little Bluestem) | Saturated Solution | Strong inhibition of germination and growth when combined with the monoterpene epievodone. | capes.gov.br |

Biosynthetic Pathways

General Overview of Isoprenoid Biosynthesis Leading to Triterpenoids

All terpenoids, including triterpenoids like ursolic acid, are derived from the C5 precursors IPP and DMAPP. nih.gov These precursors are synthesized via two primary pathways, the MVA and MEP pathways, which are compartmentalized within the plant cell. nih.govrsc.org The MVA pathway, located in the cytoplasm, endoplasmic reticulum, and peroxisomes, is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30). nih.govrsc.org In contrast, the MEP pathway is localized in the plastids and typically supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgplos.org Although there is some evidence of limited exchange of IPP between the cytoplasm and plastids, the pathways are largely distinct. rsc.orgplos.org The C30 precursor for triterpenoids, squalene (B77637), is formed in the cytoplasm and endoplasmic reticulum from two molecules of farnesyl diphosphate (B83284) (FPP), a product of the MVA pathway. nih.gov

The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route for the synthesis of isoprenoids in eukaryotes, including plants. nih.govnumberanalytics.com It begins with the conversion of acetate (B1210297) to acetyl-CoA. libretexts.org The pathway proceeds through several key enzymatic steps to produce the isoprenoid precursors IPP and DMAPP. numberanalytics.com

The initial stages involve the sequential condensation of three molecules of acetyl-CoA. numberanalytics.comlibretexts.org

Two acetyl-CoA molecules are condensed by acetoacetyl-CoA thiolase (AACT) to form acetoacetyl-CoA. nih.gov

A third acetyl-CoA molecule is then added by 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS) to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govlibretexts.org A study has identified HMGCS1 as a target of ursolic acid, suggesting a potential feedback mechanism. nih.gov

HMG-CoA is then reduced to mevalonate by HMG-CoA reductase (HMGR), which is a critical rate-determining enzyme in the pathway. nih.govnumberanalytics.comlibretexts.org

Following the formation of mevalonate, a series of phosphorylation and decarboxylation reactions occur. numberanalytics.comlibretexts.org

Mevalonate is phosphorylated by mevalonate kinase (MVK) to produce mevalonate 5-phosphate. nih.govlibretexts.org

A second phosphorylation, catalyzed by phosphomevalonate kinase (PMK), yields mevalonate 5-diphosphate. nih.govlibretexts.org

Finally, mevalonate 5-diphosphate is decarboxylated to produce the C5 building block, isopentenyl diphosphate (IPP). libretexts.org

IPP is then isomerized to DMAPP. These two C5 units are the fundamental precursors that are combined to form larger isoprenoid structures. nih.gov The combination of two IPP molecules with one DMAPP molecule leads to the formation of the C15 compound farnesyl diphosphate (FPP), the direct precursor to squalene and subsequently, triterpenoids. nih.govrsc.org

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetoacetyl-CoA Thiolase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov |

| 3-Hydroxy-3-methylglutaryl-CoA Synthase | HMGCS | Adds a third acetyl-CoA to acetoacetyl-CoA to form HMG-CoA. nih.govlibretexts.org |

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Reduces HMG-CoA to mevalonate; a rate-limiting step. nih.govnumberanalytics.comlibretexts.org |

| Mevalonate Kinase | MVK | Phosphorylates mevalonate to form mevalonate 5-phosphate. nih.govlibretexts.org |

| Phosphomevalonate Kinase | PMK | Phosphorylates mevalonate 5-phosphate to form mevalonate 5-diphosphate. nih.govlibretexts.org |

| Diphosphomevalonate Decarboxylase | MVD | Decarboxylates mevalonate 5-diphosphate to yield isopentenyl diphosphate (IPP). nih.gov |

| Isopentenyl Diphosphate Isomerase | IDI | Isomerizes IPP to dimethylallyl diphosphate (DMAPP). nih.gov |

The methylerythritol phosphate (B84403) (MEP) pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells and most bacteria. rsc.orgplos.orgfrontiersin.org It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates to generate IPP and DMAPP. nih.govresearchgate.net This pathway is primarily responsible for the biosynthesis of smaller terpenoids like monoterpenes and diterpenes, as well as carotenoids and the side chains of chlorophylls. rsc.orgplos.org

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate Synthase | DXS | Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form DXP. nih.govplos.org |

| 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase | DXR | Reduces DXP to form MEP. rsc.orgplos.org |

| 2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase | MCT | Converts MEP to CDP-ME. rsc.org |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol Kinase | CMK | Phosphorylates CDP-ME to form CDP-MEP. rsc.org |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate Synthase | MCS | Converts CDP-MEP to ME-cPP. rsc.org |

| 4-Hydroxy-3-methylbut-2-enyl Diphosphate Synthase | HDS | Converts ME-cPP to HMBPP. rsc.org |

Mevalonate (MVA) Pathway

Key Enzymatic Steps in Ursolic Acid Biosynthesis

The specific biosynthesis of ursolic acid from the general triterpenoid (B12794562) pathway involves two critical stages: the cyclization of a linear precursor into a pentacyclic skeleton, followed by specific oxidative modifications.

The biosynthesis of triterpenoids begins with the head-to-head condensation of two farnesyl diphosphate (FPP) molecules by squalene synthase (SQS) to form squalene. frontiersin.org Squalene is then epoxidized by squalene epoxidase (SQLE) to yield 2,3-oxidosqualene (B107256). frontiersin.org This linear substrate, 2,3-oxidosqualene, is the universal precursor for the synthesis of both sterols and a vast array of triterpenoids. researchgate.netnih.gov

The crucial cyclization step, which establishes the foundational carbon skeleton, is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.gov These enzymes are responsible for the immense structural diversity of triterpenoids by converting the linear 2,3-oxidosqualene into various polycyclic structures through a complex series of protonation, cyclization, and rearrangement reactions. nih.govmdpi.com

For the biosynthesis of ursolic acid, the specific precursor is α-amyrin. nih.gov The formation of α-amyrin is catalyzed by α-amyrin synthase (α-AS), a type of OSC. researchgate.net This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form the ursane-type pentacyclic scaffold of α-amyrin. researchgate.netresearchgate.net Often, OSCs can be multifunctional, producing a mixture of products. For instance, some OSCs can synthesize both α-amyrin and its isomer β-amyrin (the precursor to oleanolic acid), albeit in different ratios. nih.govmdpi.com The product specificity is determined by subtle differences in the amino acid residues within the enzyme's active site. mdpi.comoup.com

Following the formation of the α-amyrin backbone by OSCs, the triterpene scaffold undergoes a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of heme-thiolate enzymes that introduce functional groups like hydroxyl, carboxyl, or epoxy moieties onto the triterpene skeleton. frontiersin.orgbeilstein-journals.org These modifications are critical for the structural and functional diversification of triterpenoids. frontiersin.org

The conversion of α-amyrin to ursolic acid involves a sequential, three-step oxidation of the methyl group at the C-28 position. researchgate.net This series of reactions is catalyzed by a single multifunctional P450 enzyme belonging to the CYP716A subfamily. frontiersin.orgnih.gov

The process is as follows:

Hydroxylation: The C-28 methyl group of α-amyrin is first hydroxylated to form a primary alcohol, uvaol (B1682811).

Oxidation to Aldehyde: The alcohol is further oxidized to an aldehyde, ursolic aldehyde.

Oxidation to Carboxylic Acid: The final oxidation step converts the aldehyde to a carboxylic acid, yielding the final product, ursolic acid. researchgate.netresearchgate.net

Several members of the CYP716A family have been identified and functionally characterized as C-28 oxidases. For example, CYP716A12 from Medicago truncatula was one of the first to be identified and was shown to catalyze the three-step oxidation of α-amyrin to ursolic acid, as well as β-amyrin to oleanolic acid and lupeol (B1675499) to betulinic acid. frontiersin.org Similarly, CYP716A175 from Malus × domestica (apple) and IaAO1 (CYP716A210) from Ilex asprella also perform this C-28 oxidation on α-amyrin to produce ursolic acid. nih.govfrontiersin.org This multi-step oxidation catalyzed by a single enzyme highlights the efficiency of plant biosynthetic pathways. nih.govresearchgate.net

Table 3: Characterized CYP716A Enzymes in Ursolic Acid Biosynthesis

| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| CYP716A12 | Medicago truncatula | α-amyrin, β-amyrin, lupeol | Ursolic acid, Oleanolic acid, Betulinic acid | frontiersin.org |

| CYP716A175 | Malus × domestica | α-amyrin, β-amyrin, lupeol | Ursolic acid, Oleanolic acid, Betulinic acid | nih.gov |

| IaAO1 (CYP716A210) | Ilex asprella | α-amyrin, β-amyrin | Ursolic acid, Oleanolic acid | frontiersin.org |

Oxidative Modifications by Cytochrome P450 Monooxygenases (CYP716A Family)

Hydroxylation Reactions

Following the initial cyclization, the α-amyrin molecule undergoes a series of critical hydroxylation reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases. nih.govbeilstein-journals.org These enzymes are responsible for the regio- and stereospecific introduction of hydroxyl groups onto the triterpenoid backbone, a crucial step in the formation of ursolic acid and its derivatives. nih.govbeilstein-journals.org

The most significant hydroxylation event in the biosynthesis of ursolic acid is the three-step oxidation at the C-28 position of α-amyrin. researchgate.netresearchgate.net This process is primarily carried out by CYP716A subfamily enzymes. researchgate.netnih.gov The reaction proceeds through uvaol (28-hydroxy-α-amyrin) and ursolic aldehyde as intermediates, ultimately yielding ursolic acid. researchgate.net Specific enzymes like CYP716A12 have been shown to catalyze this three-step oxidation of α-amyrin to produce ursolic acid. nih.govresearchgate.net

Further hydroxylation can occur at various other positions on the ursolic acid molecule, leading to a diverse array of related compounds. For instance, the enzyme CYP716C can catalyze C-2α hydroxylation of ursolic acid to produce corosolic acid. researchgate.net Other CYP450 enzymes have been identified that can introduce hydroxyl groups at positions such as C-22, C-23, and C-24, further diversifying the pool of ursane-type triterpenoids. nih.govresearchgate.net The specific CYP450 enzymes involved and their substrate specificities can vary between different plant species. nih.gov

Genetic and Metabolic Engineering Approaches for Enhanced Production

The low yield of ursolic acid from natural plant sources has driven the development of genetic and metabolic engineering strategies to enhance its production in microbial hosts, particularly the yeast Saccharomyces cerevisiae. dovepress.comnih.govigem.wiki These approaches aim to optimize the biosynthetic pathway and divert metabolic flux towards the desired product. researchgate.netresearchgate.net

A key strategy involves the heterologous expression of the necessary plant enzymes in a microbial chassis. This includes introducing the genes for α-amyrin synthase and the specific cytochrome P450 enzymes responsible for the C-28 oxidation of α-amyrin. researchgate.netnih.gov To improve the efficiency of these P450 enzymes, they are often co-expressed with a compatible cytochrome P450 reductase (CPR). nih.govx-mol.net

Further enhancements in production have been achieved through a variety of metabolic engineering techniques:

Increasing Precursor Supply: The production of ursolic acid is dependent on the availability of its precursor, 2,3-oxidosqualene, which is derived from acetyl-CoA via the mevalonate pathway. nih.govigem.wiki Strategies to boost the acetyl-CoA pool include overexpressing enzymes in the phosphoketolase and acetyl-CoA synthase pathways. nih.gov Additionally, redirecting carbon flux towards the MVA pathway by overexpressing key enzymes like HMG-CoA reductase (tHMG1) and squalene synthase (ERG9) has proven effective. researchgate.net

Downregulating Competing Pathways: To maximize the carbon flow towards ursolic acid, competing metabolic pathways are often downregulated or knocked out. A common target is the sterol biosynthesis pathway. For example, reducing the expression of the ERG7 gene, which encodes lanosterol (B1674476) synthase, can increase the availability of 2,3-oxidosqualene for α-amyrin synthesis. researchgate.netresearchgate.net Another approach is to knockout genes like POR2, a mitochondrial porin involved in transporting acetyl-CoA into the mitochondria, thereby increasing the cytosolic acetyl-CoA pool available for the MVA pathway. igem.wiki

Optimizing Enzyme Expression and Stability: The copy number of the introduced genes, such as α-amyrin synthase, can be optimized to balance metabolic load and product yield. nih.gov Furthermore, the stability of key enzymes like ERG1 (squalene epoxidase) can be enhanced by deleting genes like SSM4. nih.gov

Cofactor Engineering: The hydroxylation steps catalyzed by CYP450 enzymes require NADPH as a cofactor. x-mol.net Engineering the cell's metabolism to increase the regeneration of NADPH can significantly improve the efficiency of ursolic acid production. researchgate.netx-mol.net This can be achieved by overexpressing enzymes like POS5, a mitochondrial NADH kinase. researchgate.net

Through the application of these sophisticated metabolic engineering strategies, researchers have been able to achieve significant increases in ursolic acid production in engineered microorganisms. Titers have been reported to reach over 1 gram per liter in shake-flask cultures and even higher in controlled bioreactor fermentations, demonstrating the potential for scalable and sustainable production of this valuable compound. nih.gov

Mechanistic Investigations of Biological Activities

Modulation of Cellular Proliferation and Apoptosis Induction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, has demonstrated significant potential in modulating key cellular processes involved in cancer development, including cellular proliferation and apoptosis. mdpi.comnih.gov Its multifaceted effects are attributed to its ability to interact with a wide range of molecular targets and signaling pathways. mdpi.com

Regulation of Cell Cycle Progression

Ursolic acid has been shown to influence cell cycle regulation, a fundamental process that is often dysregulated in cancer. mdpi.com Studies have indicated that UA can induce cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells. medicinacomplementar.com.brmdpi.comspandidos-publications.com

One of the key mechanisms by which UA exerts its anti-proliferative effects is through the induction of G1 or S-phase arrest. medicinacomplementar.com.brfrontiersin.org For instance, in MCF-7 breast cancer cells, UA was found to induce G0/G1 phase cell cycle arrest. medicinacomplementar.com.br Similarly, in breast cancer cells, UA treatment led to a significant S-phase arrest. frontiersin.org This arrest is often associated with the upregulation of cyclin-dependent kinase inhibitor (CDKI) proteins like p21. medicinacomplementar.com.br The induction of p21 has been identified as a crucial mediator in UA-induced G1 cell cycle arrest. medicinacomplementar.com.br

Furthermore, UA's impact on cell cycle progression is linked to its ability to modulate various signaling pathways. It has been observed to inhibit the phosphorylation and activation of key proteins such as Akt, mTOR, Ras, and ERK in a dose-dependent manner. mdpi.com In non-small cell lung cancer (NSCLC) cells, UA has been shown to induce G0/G1 cell cycle arrest. mdpi.com

The table below summarizes the effects of ursolic acid on cell cycle regulation in different cancer cell lines.

| Cell Line | Effect on Cell Cycle | Key Molecular Targets/Pathways |

| MCF-7 (Breast Cancer) | G0/G1 Phase Arrest medicinacomplementar.com.br | Upregulation of p21 medicinacomplementar.com.br |

| Breast Cancer Cells | S-Phase Arrest frontiersin.org | - |

| NSCLC Cells (A549 and H460) | G0/G1 Phase Arrest mdpi.com | Inhibition of EGFR/JAK2/STAT3 signaling mdpi.com |

| Gallbladder Carcinoma Cells | S-Phase Arrest d-nb.info | - |

| Osteosarcoma 143B Cells | Cell Cycle Arrest spandidos-publications.com | Inactivation of Wnt/β-catenin signaling spandidos-publications.com |

Activation of Apoptotic Pathways

Ursolic acid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. mdpi.comnih.govresearchgate.net It achieves this by targeting multiple components of the apoptotic machinery, primarily through the mitochondrial (intrinsic) and death receptor (extrinsic) pathways. researchgate.netresearchgate.net

The mitochondrial pathway of apoptosis is a critical target of ursolic acid. nih.govresearchgate.net UA has been shown to induce apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and subsequent activation of caspases. d-nb.infonih.govtandfonline.com

A key event in UA-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). frontiersin.orgtandfonline.comresearchgate.net Treatment with UA leads to mitochondrial depolarization in various cancer cells, including multidrug-resistant human hepatoma cells (R-HepG2) and breast cancer cells. frontiersin.orgtandfonline.com This depolarization is a critical step that precedes the release of pro-apoptotic factors from the mitochondria.

Ursolic acid modulates the expression of Bcl-2 family proteins, which are central regulators of mitochondrial integrity. d-nb.infotandfonline.com It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. d-nb.infonih.govtandfonline.com This shift in the Bax/Bcl-2 ratio increases mitochondrial permeability, facilitating the release of cytochrome c into the cytosol. d-nb.inforesearchgate.net

The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. d-nb.infonih.gov Ursolic acid has been shown to activate caspase-9, the initiator caspase of the mitochondrial pathway, and caspase-3, a key effector caspase. nih.govd-nb.infonih.gov The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in cell death. d-nb.infonih.gov

The following table summarizes the effects of ursolic acid on the mitochondrial apoptotic pathway in different cancer cell lines.

| Cell Line | Effect | Key Molecular Events |

| R-HepG2 (Hepatoma) | Mitochondrial Depolarization tandfonline.com | Increased Bax/Bcl-2 ratio, p53 upregulation tandfonline.com |

| M4Beu (Melanoma) | Mitochondrial Depolarization nih.gov | Increased Bax expression, decreased Bcl-2 expression, caspase-3 activation nih.gov |

| Breast Cancer Cells | Mitochondrial Depolarization frontiersin.orgresearchgate.net | Decreased Bcl-2 expression, increased Bax and cleaved PARP expression frontiersin.org |

| HeLa (Cervical Cancer) | Apoptosis via Mitochondrial Pathway jst.go.jp | Release of cytochrome c, activation of caspase-9 and -3, decreased Bcl-2 and Bcl-xL, increased Bax and Bak jst.go.jp |

| Gallbladder Carcinoma Cells | Decreased ΔΨm, Apoptosis d-nb.info | Increased Bax/Bcl-2 ratio, release of cytochrome c, activation of caspase-9 and -3 d-nb.info |

| MDA-MB-231 (Breast Cancer) | Decreased Mitochondrial Membrane Potential (ΔΨm) researchgate.netresearchgate.net | Upregulation of Bax, downregulation of Bcl-2, release of cytochrome c, cleavage of caspase-9 researchgate.netresearchgate.net |

In addition to the mitochondrial pathway, ursolic acid can also trigger apoptosis through the extrinsic or death receptor-mediated pathway. researchgate.netresearchgate.net This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade.

Research has shown that ursolic acid can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis. nih.gov It achieves this by upregulating the expression of death receptors, specifically DR4 and DR5, on the surface of cancer cells. nih.gov This increased expression of death receptors enhances the cell's sensitivity to TRAIL, leading to a more robust apoptotic response.

Furthermore, studies on MDA-MB-231 breast cancer cells have demonstrated that ursolic acid can induce apoptosis through the death receptor pathway by activating caspase-8, a key initiator caspase in this pathway. researchgate.netresearchgate.net The activation of caspase-8 can then directly cleave and activate downstream effector caspases like caspase-3, or it can cleave Bid, a Bcl-2 family protein, which then engages the mitochondrial pathway, creating a crosstalk between the two apoptotic pathways. In SK-Hep-1 hepatocellular carcinoma cells, ursolic acid treatment led to increased expression of TNF-α, Fas, and FADD, all key components of the death receptor pathway. mdpi.com

The table below details the effects of ursolic acid on the death receptor-mediated apoptosis pathway.

| Cell Line | Effect | Key Molecular Events |

| Various Cancer Cells | Potentiation of TRAIL-induced apoptosis nih.gov | Upregulation of death receptors DR4 and DR5 nih.gov |

| MDA-MB-231 (Breast Cancer) | Induction of apoptosis via death receptor pathway researchgate.netresearchgate.net | Activation of Fas receptor, cleavage of caspase-8 researchgate.netresearchgate.net |

| SK-Hep-1 (Hepatocellular Carcinoma) | Induction of apoptosis mdpi.com | Increased expression of TNF-α, Fas, and FADD mdpi.com |

Mitochondrial Pathway Modulation (Bax/Bcl-2, Caspase Activation, Mitochondrial Depolarization)

Interference with Key Signaling Cascades in Cellular Growth

Ursolic acid's ability to inhibit cell proliferation and induce apoptosis is intricately linked to its capacity to interfere with crucial signaling cascades that govern cellular growth and survival. mdpi.com One of the most significant pathways targeted by ursolic acid is the PI3K/Akt/mTOR pathway. nih.govmdpi.commdpi.com

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that regulates numerous cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.com Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. mdpi.commdpi.com

Ursolic acid has been shown to effectively inhibit the PI3K/Akt/mTOR pathway in various cancer cells. nih.govspandidos-publications.comspandidos-publications.com It can suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K. mdpi.com This inhibition of Akt activation, in turn, affects the activity of its downstream targets, including mTOR. mdpi.com

For example, in gemcitabine-resistant pancreatic cancer cells, ursolic acid was found to suppress growth and induce apoptosis by inhibiting the PI3K/Akt/NF-κB pathway. spandidos-publications.com In colon cancer cells, UA was observed to inhibit the AKT/mTOR signaling pathway. spandidos-publications.com Furthermore, in prostate cancer cells, ursolic acid has been shown to induce apoptosis by targeting the PI3K/Akt/mTOR pathway. mdpi.comurotoday.com Recent studies in ovarian cancer have also confirmed that UA inhibits glycolysis and promotes apoptosis by blocking the PI3K/AKT signaling pathway. worldscientific.com

The table below provides an overview of the regulatory effects of ursolic acid on the PI3K/Akt/mTOR pathway in different cancer models.

| Cell Line/Cancer Type | Effect on PI3K/Akt/mTOR Pathway | Downstream Consequences |

| Gemcitabine-Resistant Pancreatic Cancer | Inhibition of PI3K/Akt/NF-κB pathway spandidos-publications.com | Growth suppression and apoptosis induction spandidos-publications.com |

| Colon Cancer (HCT-116 and SW480) | Inhibition of AKT/mTOR signaling pathway spandidos-publications.com | Decreased ARL4C and MMP2 protein levels spandidos-publications.com |

| Prostate Cancer | Inhibition of PI3K/Akt/mTOR pathway mdpi.comurotoday.com | Induction of apoptosis mdpi.com |

| Breast Cancer | Inhibition of PI3K/Akt-regulated GSK-3β phosphorylation nih.govspandidos-publications.com | Inhibition of cell viability and migration nih.govspandidos-publications.com |

| Ovarian Cancer | Inhibition of PI3K/AKT signaling worldscientific.com | Inhibition of glycolysis and promotion of apoptosis worldscientific.com |

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Research indicates that ursolic acid can modulate this pathway to exert its biological effects.

In human colon cancer cells, ursolic acid has been shown to inhibit the phosphorylation of ERK proteins in a dose-dependent manner. plos.org This inhibition of ERK activation contributes to the suppression of cell proliferation. plos.org Pre-treatment with an ERK-specific inhibitor was found to abrogate the anti-proliferative effects of ursolic acid, confirming the pathway's role. plos.org Similarly, in multiple myeloma cells, ursolic acid suppressed the constitutive phosphorylation of ERK1/2 kinases. aacrjournals.org

Furthermore, in human gastric cancer cells, while ursolic acid activated p38 MAPK and JNK, it did not significantly alter the activation of ERK. spandidos-publications.com This suggests that the effect of ursolic acid on the MAPK/ERK pathway can be cell-type specific. In breast cancer cells, ursolic acid has been observed to inhibit the phosphorylation of RAF kinase, an upstream activator of the MEK/ERK pathway, leading to the inhibition of the RAF/ERK pathway. researchgate.net This action is significant as the MAPK/ERK pathway is often hyperactivated in various cancers, promoting cell proliferation and survival. mdpi.com The ability of ursolic acid to suppress this pathway is a key aspect of its anti-cancer activity. mdpi.com

Table 1: Effects of Ursolic Acid on MAPK/ERK Pathway Components

| Cell Line/Model | Effect of Ursolic Acid | Downstream Consequence | Reference |

| Human Colon Cancer Cells (SW480) | Inhibited phosphorylation of ERK proteins. | Inhibition of cell proliferation. | plos.org |

| Multiple Myeloma Cells (U266) | Suppressed constitutive phosphorylation of ERK1/2. | Contribution to anti-proliferative effects. | aacrjournals.org |

| Human Gastric Cancer Cells (SNU-484) | No significant alteration of ERK activation. | --- | spandidos-publications.com |

| Breast Cancer Cells (MCF-7) | Inhibited phosphorylation of RAF kinase. | Inhibition of the RAF/ERK pathway. | researchgate.net |

NF-κB Pathway Suppression

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell survival, and proliferation. Ursolic acid has been extensively studied for its ability to suppress this pathway.

In colon cancer cells, ursolic acid treatment promoted the translocation of NF-κB from the nucleus to the cytoplasm, effectively reducing its transcriptional activity. plos.org This was associated with a decrease in the acetylation of NF-κB, a key step for its activation. plos.org The inhibition of the NF-κB pathway by ursolic acid has been identified as a potent mechanism contributing to its anti-inflammatory and anti-cancer effects. aacrjournals.orgplos.org

Studies have shown that ursolic acid can inhibit the degradation of IκB proteins, which are inhibitors of NF-κB. mdpi.com By preventing IκB degradation, ursolic acid blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its activation. mdpi.com This mechanism has been observed in various cell types, including macrophages, where ursolic acid suppressed the release of pro-inflammatory cytokines by inhibiting the NF-κB pathway. nih.govfrontiersin.org In a mouse model of gastric tumors, ursolic acid was shown to inhibit the activation of the NLRP3 inflammasome via the NF-κB pathway, leading to reduced inflammation and tumor proliferation. nih.gov

STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and angiogenesis, particularly in the context of cancer. Ursolic acid has been identified as a potent inhibitor of the STAT3 activation pathway.

In multiple myeloma cells, ursolic acid was found to inhibit both constitutive and interleukin-6 (IL-6)-inducible STAT3 activation in a dose- and time-dependent manner. aacrjournals.org This suppression was mediated through the inhibition of upstream kinases, including c-Src, Janus-activated kinase 1 (JAK1), and Janus-activated kinase 2 (JAK2). aacrjournals.org Furthermore, ursolic acid induced the expression of the tyrosine phosphatase SHP-1, which in turn dephosphorylates and inactivates STAT3. aacrjournals.org Knockdown of SHP-1 reversed the inhibitory effect of ursolic acid on STAT3 activation, highlighting the critical role of SHP-1 in this process. aacrjournals.org

The inhibition of STAT3 by ursolic acid leads to the downregulation of STAT3-regulated gene products that are involved in cell survival and proliferation, such as cyclin D1, Bcl-2, Bcl-xL, and survivin. aacrjournals.org In non-small cell lung cancer cells, ursolic acid was shown to bind to the epidermal growth factor receptor (EGFR), leading to reduced phosphorylation of EGFR and subsequent inhibition of the downstream JAK2/STAT3 pathway. mdpi.comnih.gov This resulted in decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are crucial for angiogenesis and metastasis. mdpi.comnih.gov

Wnt/β-catenin Signaling Interference

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis. However, its aberrant activation is strongly associated with the development and progression of several cancers, including colorectal and prostate cancer. dovepress.com Ursolic acid has been shown to interfere with this pathway, contributing to its anti-cancer properties.

In colorectal cancer cells, ursolic acid has been demonstrated to suppress the Wnt/β-catenin signaling pathway. dovepress.comresearchgate.netnih.gov This suppression leads to a reduction in the nuclear translocation of β-catenin, a key effector of the pathway. spandidos-publications.com As a result, the expression of downstream target genes of β-catenin, such as c-Myc and cyclin D1, which are involved in cell proliferation, is decreased. spandidos-publications.com

In PC-3 prostate cancer cells, ursolic acid was found to suppress the expression of Wnt5α/β and β-catenin. nih.gov It also enhanced the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a negative regulator of β-catenin. nih.gov The activation of GSK3β leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway. nih.gov The use of a GSK3β inhibitor or Wnt3a-conditioned medium was able to reverse the pro-apoptotic effects of ursolic acid, confirming the involvement of this pathway. nih.gov

Induction of Autophagy Pathways

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It plays a dual role in cancer, either promoting cell survival or inducing cell death. Ursolic acid has been shown to induce autophagy in various cancer cell lines.

In human lung cancer cells, ursolic acid induces autophagy, which appears to be a survival mechanism for the cells. mdpi.com The study indicated that ursolic acid activates the AKT/mTOR pathway to induce autophagy. mdpi.com In contrast, other studies have reported that ursolic acid induces autophagy by inhibiting the PI3K/AKT/mTOR pathway or through JNK activation. mdpi.com In esophageal cancer cells, ursolic acid was found to induce autophagy by regulating ROS levels via the Akt-mTOR signaling pathway. mdpi.com

In neuronal cells, ursolic acid-mediated induction of autophagy was not associated with changes in the PI3K/Akt/mTOR pathway but was dependent on the activation of the JNK pathway. nih.gov Furthermore, in pheochromocytoma (PC-12) cells, ursolic acid treatment led to the accumulation of p62 and an increased LC3-II/LC3-I ratio, indicating an induction of autophagy but a blockage in the downstream signaling pathway, ultimately contributing to cell death. iiarjournals.org

Modulation of Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is responsible for protein folding and synthesis. The accumulation of unfolded or misfolded proteins in the ER leads to ER stress, which can trigger apoptosis. Ursolic acid has been shown to modulate the ER stress response.

In human bladder cancer T24 cells, ursolic acid was found to induce a significant ER stress response. nih.gov This was evidenced by the activation of the PERK-eIF2α-CHOP signaling pathway. nih.gov The induction of ER stress by ursolic acid contributed to its anti-cancer effects, as an ER stress inhibitor could diminish these effects. nih.gov Ursolic acid also induced the formation of the IRE1-TRAF2-ASK1 signaling complex, which activates the pro-apoptotic ASK1-JNK signaling pathway. nih.gov

In a model of heat stress-induced lung injury, ursolic acid was shown to attenuate the activation of the PERK-eIF2α-CHOP signaling pathway, thereby protecting against lung injury. researchgate.net Similarly, in mouse cardiac myocytes subjected to heat stress, ursolic acid prevented ER stress-mediated apoptosis by reestablishing the intracellular redox state and inducing the expression of the anti-apoptotic protein Mcl-1, which in turn inactivated CHOP-induced Puma up-regulation. nih.gov These findings suggest that ursolic acid's modulation of the ER stress response can be either pro-apoptotic or protective depending on the cellular context and the nature of the stressor.

Cellular Anti-inflammatory Mechanisms

Ursolic acid exhibits potent anti-inflammatory properties through various cellular mechanisms. Its ability to suppress key inflammatory pathways, such as NF-κB and STAT3, is a major contributor to this activity.

In activated T cells, B cells, and macrophages, ursolic acid has been shown to inhibit activation, proliferation, and the secretion of pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IFN-γ, IL-1β, and TNF-α. plos.org It also suppresses the mitogen-induced upregulation of activation markers and co-stimulatory molecules on T and B cells. plos.org Mechanistically, ursolic acid inhibits the phosphorylation of ERK and JNK and suppresses the activation of the immunoregulatory transcription factors NF-κB, NF-AT, and AP-1 in lymphocytes. plos.org

Furthermore, ursolic acid has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. scholarsresearchlibrary.comresearchgate.net In a model of metabolic dysfunction-associated steatotic liver disease, ursolic acid was found to modulate estrogen conversion by targeting the enzyme 17β-hydroxysteroid dehydrogenase 14 (HSD17B14). xiahepublishing.comnews-medical.net This modulation helps to mitigate the inflammatory response in steatotic hepatocytes. xiahepublishing.comnews-medical.net The anti-inflammatory effects of ursolic acid are also linked to its ability to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. nih.gov

Table 2: Cellular Anti-inflammatory Effects of Ursolic Acid

| Cell Type/Model | Effect of Ursolic Acid | Key Mediators/Pathways Involved | Reference |

| Activated T cells, B cells, Macrophages | Inhibition of activation, proliferation, and cytokine secretion. | NF-κB, NF-AT, AP-1, ERK, JNK. | plos.org |

| LPS-treated Gastric Tumor Model | Suppression of proliferation and inflammatory response. | Inhibition of NLRP3 inflammasome via NF-κB pathway. | nih.gov |

| Steatotic Hepatocytes | Mitigation of inflammatory response. | Modulation of HSD17B14-mediated estrogen conversion. | xiahepublishing.comnews-medical.net |

| Various Cell Types | Inhibition of COX-2 expression. | --- | scholarsresearchlibrary.comresearchgate.net |

Suppression of Pro-inflammatory Mediators (COX-2, iNOS)

Ursolic acid has been shown to suppress the expression of key pro-inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). spandidos-publications.comacs.org In a study involving lipopolysaccharide (LPS)-stimulated macrophages, ursolic acid effectively inhibited the expression of both COX-2 and iNOS. acs.org Research on mouse macrophages also demonstrated that ursolic acid and its derivatives can suppress the de novo formation of iNOS and COX-2. nih.govaacrjournals.org The anti-inflammatory action of ursolic acid is attributed, in part, to the inhibition of these enzymes, which in turn reduces the synthesis and release of prostaglandins (B1171923) and nitric oxide. spandidos-publications.combiomaxnaturals.com For instance, in Mycobacterium tuberculosis-infected RAW 264.7 cells, ursolic acid significantly suppressed the induced expression of both iNOS and COX-2 genes. spandidos-publications.com

| Cell/Tissue Type | Stimulant | Effect of Ursolic Acid on COX-2 | Effect of Ursolic Acid on iNOS | Reference |

| Mouse Macrophages | IFN-gamma/LPS | Suppression of de novo formation | Suppression of de novo formation | nih.govaacrjournals.org |

| RAW 264.7 Murine Macrophages | M. tuberculosis H37Rv | Significant suppression of gene expression | Significant suppression of gene expression | spandidos-publications.com |

| LPS-stimulated Macrophages | LPS | Suppressed expression | Suppressed expression | acs.org |

| Mouse Skin | - | Enhanced mRNA expression | - | tandfonline.com |

Downregulation of Inflammatory Cytokine Production

Ursolic acid demonstrates a significant ability to downregulate the production of various pro-inflammatory cytokines. nih.govresearchgate.net In studies using both animal models and in vitro systems, ursolic acid consistently reduced the levels of inflammatory parameters such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govresearchgate.net For example, in animal studies, ursolic acid significantly lowered the tissue content of IL-1β, IL-6, and TNF-α. nih.gov Similarly, in vitro studies have shown that ursolic acid can significantly reduce the levels of IL-1β, IL-6, Interleukin-8 (IL-8), and TNF-α. nih.govresearchgate.net It has also been observed to inhibit the secretion of IL-6, IL-1β, and TNF-α from LPS-stimulated splenic adherent macrophages. plos.org The mechanism behind this is partly attributed to its ability to inhibit the activation of NF-κB, a key transcription factor for inflammatory cytokines. acs.org

| Cytokine | Model System | Effect of Ursolic Acid | Reference |

| IL-1β, IL-6, TNF-α | Animal Tissues | Significant reduction | nih.govresearchgate.net |

| IL-1β, IL-6, IL-8, TNF-α | In vitro | Significant reduction | nih.govresearchgate.net |

| IL-6, IL-1β, TNF-α | LPS-stimulated Macrophages | Complete inhibition of secretion | plos.org |

| IL-1β, IL-6, TNF-α | TNBS-induced Colitic Mice | Significant inhibition | acs.org |

Modulation of Adhesion Molecule Expression and Glycosylation (e.g., ICAM-1)

Ursolic acid has been found to interfere with the intracellular trafficking and N-linked glycosylation of Intercellular Adhesion Molecule-1 (ICAM-1). jst.go.jpnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammatory responses by mediating the adhesion and transmigration of leukocytes. wikidoc.org Research has shown that ursolic acid can inhibit the cell-surface expression of ICAM-1 induced by pro-inflammatory cytokines in human lung adenocarcinoma A549 cells. jst.go.jp This interference with ICAM-1 glycosylation and transport suggests a novel anti-inflammatory mechanism for ursolic acid, as proper glycosylation is essential for the function of adhesion molecules. jst.go.jpnih.govresearchgate.net

Antioxidative and Reactive Species Scavenging Mechanisms

Direct Free Radical Scavenging Capabilities

Ursolic acid is recognized as a potent free-radical scavenger. frontiersin.org This capability is a cornerstone of its antioxidant properties. It can directly neutralize various reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. nih.gov Studies have demonstrated its effectiveness in scavenging free radicals, which contributes to its protective effects against conditions exacerbated by oxidative stress. mdpi.com The antioxidant function of ursolic acid is significant enough to be a primary reason for its use in various medicinal and cosmetic applications. made-in-china.com

Upregulation of Endogenous Antioxidant Enzymes (SOD, CAT, GR)

Beyond direct scavenging, ursolic acid enhances the body's own antioxidant defense system by upregulating the activity of endogenous antioxidant enzymes. nih.govresearchgate.net It has been shown to increase the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR). nih.govnih.gov For example, in a rat model of subarachnoid hemorrhage, ursolic acid increased the activities of SOD and CAT. nih.gov In diabetic rats, ursolic acid treatment significantly increased the activities of CAT and SOD in the kidneys. turkjps.org Similarly, it has been shown to elevate SOD levels in animal tissues in various disease models. nih.gov This enhancement of the enzymatic antioxidant system fortifies cells against oxidative insults.

| Enzyme | Model System | Effect of Ursolic Acid | Reference |

| SOD, CAT, GR | D-galactose-induced senescent mice | Increased activity | nih.govnih.gov |

| SOD, CAT | Rat model of subarachnoid hemorrhage | Increased activity | nih.gov |

| CAT, SOD | Kidneys of diabetic rats | Significantly increased activity | turkjps.org |

| SOD | Animal Tissues | Significantly elevated levels | nih.gov |

Attenuation of Oxidative Stress Markers (e.g., H2O2, MDA)

Ursolic acid has been shown to effectively reduce markers of oxidative stress, such as hydrogen peroxide (H2O2) and malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.orgresearchgate.net In studies on rice under salt stress, the application of ursolic acid suppressed oxidative stress by reducing H2O2 levels. researchgate.net A meta-analysis of animal studies revealed that ursolic acid significantly reduces MDA levels in tissues. nih.gov In diabetic rats, ursolic acid treatment led to a significant decrease in MDA levels in the kidneys. turkjps.org This reduction in oxidative stress markers provides further evidence of its potent antioxidant activity.

| Oxidative Stress Marker | Model System | Effect of Ursolic Acid | Reference |

| H2O2 | Rice under salt stress | Suppressed levels | researchgate.net |

| MDA | Animal Tissues | Significant reduction | nih.gov |

| MDA | Kidneys of diabetic rats | Significant decrease | turkjps.org |

| MDA | D-galactose-induced senescent mice | Reduction in content | nih.gov |

Metabolic Modulatory Effects at the Cellular Level

Ursolic acid, also known as Prunol, Urson, or Malol, is a pentacyclic triterpenoid compound found in numerous plants. It has garnered significant scientific interest for its diverse biological activities. This article explores the mechanistic underpinnings of its metabolic and neurobiological effects based on non-clinical models.

Regulation of Cellular Energy Metabolism and AMPK Activation

Ursolic acid plays a crucial role in regulating cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK). caldic.comnih.gov AMPK acts as a central energy sensor in cells. When activated, it orchestrates a metabolic switch from anabolic pathways that consume ATP to catabolic pathways that generate ATP. caldic.complos.org

In various cell models, ursolic acid has been shown to activate AMPK. caldic.complos.orgmdpi.com This activation is linked to an increase in the AMP/ATP ratio, which can be triggered by an upregulation of uncoupling protein 3 (UCP3). caldic.comnih.gov Activated AMPK then modulates downstream targets to enhance cellular energy metabolism. For instance, in skeletal muscle cells, ursolic acid-induced AMPK activation is involved in increasing the uptake and oxidation of free fatty acids. caldic.comnih.gov This process is critical for energy production and is partly mediated by AMPK's regulation of key enzymes involved in fatty acid transport and oxidation. caldic.com

Furthermore, in breast cancer cells, ursolic acid targets glycolysis, leading to energy stress and subsequent AMPK activation. mdpi.com This metabolic disruption contributes to its anti-cancer effects. mdpi.com The activation of AMPK by ursolic acid represents a key mechanism by which it exerts its broad metabolic regulatory effects. caldic.complos.orgmdpi.com

Interactive Data Table: Effect of Ursolic Acid on Cellular Energy Metabolism

| Cell Type | Model System | Key Findings | Reference |

| Skeletal Muscle Cells | In vitro (L6 myotubes) | Increased FFA uptake and β-oxidation; Activated AMPK. caldic.comnih.gov | caldic.comnih.gov |

| Breast Cancer Cells | In vitro (MCF-7, MDA-MB-231) | Induced energy stress and activated AMPK by targeting glycolysis. mdpi.com | mdpi.com |

| Preadipocytes | In vitro (3T3-L1) | Increased AMPK phosphorylation and activation. plos.org | plos.org |

Inhibition of Glycolytic Pathways

Ursolic acid has been demonstrated to inhibit glycolytic pathways in various cancer cell models, contributing to its anti-tumor properties. mdpi.comresearchgate.networldscientific.comfrontiersin.org Glycolysis is a metabolic process that cancer cells often rely on for rapid energy production.

Furthermore, in ovarian cancer cells, ursolic acid has been shown to inhibit glycolysis by targeting the KLF5/PI3K/AKT signaling pathway. worldscientific.com By binding to the transcription factor KLF5, it blocks the downstream PI3K/AKT pathway, which is crucial for regulating glycolysis in these cells. worldscientific.com This inhibition of glycolysis by ursolic acid has been observed to reduce cancer cell proliferation and promote apoptosis. worldscientific.com

Effects on Lipid Metabolism in Cellular Models

Ursolic acid demonstrates significant effects on lipid metabolism in various cellular models, primarily by reducing lipid accumulation and modulating key regulatory pathways. mdpi.comresearchgate.net In HepG2 cells, a human liver cancer cell line often used to study lipid metabolism, ursolic acid treatment effectively reduces intracellular triglyceride and cholesterol accumulation in a dose-dependent manner. mdpi.com This is accompanied by the upregulation of fatty acid transport protein 4 (FATP4), a key transporter for fatty acids in the liver. mdpi.com

In 3T3-L1 preadipocytes, a cell line used to study adipogenesis (the formation of fat cells), ursolic acid inhibits the differentiation of these cells into mature adipocytes. plos.org It achieves this by inactivating acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and reducing the expression of fatty acid synthase (FAS) and fatty acid binding protein 4 (FABP4). plos.org Concurrently, it increases the expression of carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in fatty acid oxidation. plos.org

Moreover, in breast carcinoma cells, ursolic acid has been found to alter the cellular lipid profile and impair lysosomal membrane integrity, which is linked to its anti-cancer activity. nih.gov These findings collectively indicate that ursolic acid modulates lipid metabolism by inhibiting fat synthesis, promoting fat oxidation, and altering cellular lipid composition. plos.orgmdpi.comnih.gov

Interactive Data Table: Effects of Ursolic Acid on Lipid Metabolism in Cellular Models

| Cell Line | Key Effects | Mechanisms of Action | Reference |

| HepG2 | Reduced intracellular triglycerides and cholesterol. | Upregulated FATP4 gene expression. mdpi.com | mdpi.com |

| 3T3-L1 | Inhibited adipogenesis and fat accumulation. | Inactivated ACC, reduced FAS and FABP4 expression, increased CPT-1 expression. plos.org | plos.org |

| MCF7 (Breast Cancer) | Altered cellular lipid profile, impaired lysosomal membrane integrity. | Disrupted lysosomal function. nih.gov | nih.gov |

Neurobiological Mechanisms (Non-Clinical Models)

Promotion of Neural Regeneration in Animal Models

Ursolic acid has shown promise in promoting neural regeneration in various animal models of nerve injury. frontiersin.orgmdpi.comresearchgate.netnih.gov In mouse models of sciatic nerve injury, treatment with ursolic acid has been shown to significantly increase the number and average diameter of myelinated nerve fibers in the damaged nerve. mdpi.comresearchgate.netnih.gov This indicates an enhancement of the nerve's structural recovery.

The mechanism behind this regenerative effect involves the upregulation of S100 protein expression. researchgate.netnih.gov S100 is a protein associated with Schwann cell proliferation and nerve regeneration. researchgate.netnih.gov Studies have shown that ursolic acid treatment leads to increased S100 mRNA expression in the spinal cord segments corresponding to the injured nerve. nih.gov

Furthermore, ursolic acid treatment has been associated with an increased muscle mass index in the soleus muscle of mice with sciatic nerve injury, suggesting a functional recovery of the denervated muscle. mdpi.comresearchgate.net These findings highlight the potential of ursolic acid as a therapeutic agent for promoting repair and functional recovery after peripheral nerve damage. frontiersin.orgmdpi.comresearchgate.netnih.gov

Myelin Sheath Rebuilding Mechanisms in Animal Models

Ursolic acid has demonstrated a significant capacity to promote the rebuilding of the myelin sheath in animal models of demyelinating diseases like multiple sclerosis (MS). frontiersin.orgdrugtargetreview.comjefferson.edufrontiersin.orgmultiplesclerosisnewstoday.compnas.org The myelin sheath is a protective covering around nerve fibers that is crucial for efficient nerve signal transmission and is damaged in diseases like MS. drugtargetreview.commultiplesclerosisnewstoday.com

In mouse models of MS, such as experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, ursolic acid treatment has been shown to halt the progression of demyelination and even reverse existing damage. frontiersin.orgdrugtargetreview.compnas.org It achieves this by promoting the maturation of oligodendrocytes, the cells responsible for producing and maintaining the myelin sheath in the central nervous system. frontiersin.orgjefferson.edupnas.org

Research indicates that ursolic acid can activate precursor cells, encouraging them to differentiate into mature oligodendrocytes. jefferson.edu This maturation effect is considered crucial for remyelination. jefferson.edu The underlying mechanism involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which upregulates the expression of myelin-related genes. frontiersin.orgpnas.org By stimulating the formation of new oligodendrocytes and promoting myelin gene expression, ursolic acid facilitates the repair and rebuilding of the damaged myelin sheath. jefferson.edufrontiersin.orgpnas.org

Modulation of Oxidative Stress in Neuronal Cells

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key factor in neuronal cell damage and death, contributing to neurodegenerative disorders. mdpi.comfrontiersin.org Both Urson (Ursolic Acid) and Prunol (Uvaol) have been investigated for their ability to counteract these detrimental processes in neuronal cells.

Ursolic Acid (Urson):

Ursolic acid has demonstrated significant neuroprotective effects by modulating oxidative stress through various pathways. mdpi.comalzdiscovery.org In preclinical models, it has been shown to increase the activity of primary antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR), while reducing lipid peroxidation. nih.gov This action helps to mitigate the damage caused by excessive ROS. texilajournal.com

A key mechanism underlying ursolic acid's antioxidant effect in the context of neuronal health is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netmdpi.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. mdpi.comnih.gov Studies have shown that ursolic acid can induce the nuclear translocation of Nrf2, leading to the increased expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com This activation of the Nrf2 signaling pathway enhances the cell's intrinsic antioxidant defenses, thereby protecting neurons from oxidative damage. researchgate.netmdpi.com

Furthermore, ursolic acid has been found to reverse the effects of neurotoxins that induce oxidative stress and mitochondrial dysfunction in neuronal cells. nih.gov It can attenuate the accumulation of oxidative stress markers and the depletion of endogenous antioxidants like glutathione in the hippocampus. alzdiscovery.org By suppressing ROS generation and bolstering antioxidant defenses, ursolic acid helps to preserve neuronal function and viability. mdpi.comresearchgate.net

Uvaol (B1682811) (Prunol):

Uvaol, another pentacyclic triterpene, also exhibits protective properties against oxidative stress in neuronal cells. mdpi.comcore.ac.uk Research indicates that uvaol can prevent the oxidation produced by free radicals. mdpi.com It has been shown to protect neuronal cells from glutamate-mediated oxidative stress conditions. core.ac.uk In studies involving trophoblast cells, which share some common pathways with neuronal responses to stress, uvaol was found to reduce oxidative stress generation. frontiersin.org

Table 1: Effects of Ursolic Acid on Oxidative Stress Markers in Neuronal Models

| Biomarker | Effect of Ursolic Acid Treatment | Investigated Model |

|---|---|---|

| Antioxidant Enzymes | ||

| Superoxide Dismutase (SOD) | Increased Activity | Senescent mice model nih.gov |

| Catalase (CAT) | Increased Activity | Senescent mice model nih.gov |

| Glutathione Peroxidase (GPx) | Increased Activity | Senescent mice model nih.gov |

| Oxidative Damage Markers | ||

| Lipid Peroxidation (MDA) | Reduced Levels | Senescent mice model nih.gov |

| Signaling Pathways | ||

| Nrf2 | Increased Nuclear Translocation | Mouse model of TBI nih.gov |

| HO-1 | Increased Expression | Mouse model of TBI nih.gov |

| NQO1 | Increased Expression | Mouse model of TBI nih.gov |

Other Investigated Cellular Mechanisms

Beyond their impact on oxidative stress, Prunol and Urson have been studied for their roles in other fundamental cellular processes relevant to disease, including cell migration, invasion, and epigenetic regulation.

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical processes in cancer metastasis. ous-research.no Both ursolic acid and uvaol have been shown to interfere with these processes in various cancer cell lines.

Ursolic Acid (Urson):

Ursolic acid has been extensively studied for its anti-migratory and anti-invasive properties. dovepress.combiorxiv.org It has been shown to inhibit the migration and invasion of various cancer cells, including breast, colon, and glioblastoma. dovepress.combiorxiv.orgplos.org The mechanisms behind this inhibition are multifaceted. One key pathway involves the modulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a crucial step for invasion. Research has shown that ursolic acid can downregulate the expression of MMP-9. plos.org

In colon cancer cells, ursolic acid was found to suppress migration by inhibiting MMP-9 and upregulating the expression of the cell adhesion molecule E-cadherin (CDH1). plos.org In papillary thyroid carcinoma, ursolic acid was shown to reduce the expression of the chemokine receptors CXCR4 and CXCR7, which are involved in cell migration, and also to affect the secretion of their ligand CXCL12 from cancer-associated fibroblasts. nih.gov Furthermore, in glioblastoma cells, ursolic acid was identified as a potent inhibitor of cell migration. biorxiv.org

Uvaol (Prunol):

Uvaol has also demonstrated the ability to modulate cell migration. In the context of wound healing, uvaol was found to accelerate the migration of fibroblasts and endothelial cells, a positive effect in that setting. mdpi.com However, in the context of cancer, it has shown inhibitory effects. Uvaol was found to significantly suppress the migration of human alveolar epithelial cells induced by TGF-β1, a key driver of epithelial-mesenchymal transition (EMT), which is a process that enhances cell motility and invasion. dntb.gov.ua It has also been reported to inhibit the migration of hepatocarcinoma cells. researchgate.net The effects of uvaol on cell migration appear to be context-dependent, involving signaling pathways such as PKA and p38-MAPK in some cell types. frontiersin.orgmdpi.com

Table 2: Effects of Ursolic Acid and Uvaol on Cell Migration and Invasion

| Compound | Cell Type | Effect | Key Molecular Targets/Pathways |

|---|---|---|---|

| Ursolic Acid | Colon Cancer Cells | Inhibition of migration and invasion | Downregulation of MMP-9, Upregulation of CDH1 plos.org |

| Papillary Thyroid Carcinoma Cells | Inhibition of migration and invasion | Downregulation of CXCR4 and CXCR7 nih.gov | |

| Glioblastoma Cells | Inhibition of migration | JNK-independent pathway biorxiv.org | |

| Uvaol | Human Alveolar Epithelial Cells | Inhibition of TGF-β1-induced migration | Modulation of β-catenin and ZEB1 dntb.gov.ua |

| Endothelial Cells | Promotion of migration | PKA and p38-MAPK signaling mdpi.com |

Modulation of Epigenetic-Modifying Enzymes (DNMTs, HDACs)

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence. ucsc.edu These processes are mediated by enzymes like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). ucsc.eduresearchgate.net Dysregulation of these enzymes is a hallmark of many diseases, including cancer. ucsc.edu

Ursolic Acid (Urson):

Ursolic acid has been identified as a modulator of epigenetic enzymes. nih.govmdpi.com Studies in mouse epidermal cells have shown that ursolic acid can reduce the expression of DNMTs, specifically DNMT1 and DNMT3a. nih.govnih.gov It also decreases the expression and activity of several HDACs, including Class I (HDAC1, 2, 3, 8) and Class II (HDAC6, 7) enzymes. nih.govnih.gov This inhibition of DNMTs and HDACs can lead to changes in gene expression. For instance, the reduction in DNMT activity by ursolic acid was correlated with the demethylation of the Nrf2 promoter, leading to its re-expression and the subsequent activation of its antioxidant response. mdpi.comnih.gov This suggests that the epigenetic effects of ursolic acid can contribute to its chemopreventive activities. mdpi.comnih.gov

Uvaol (Prunol):